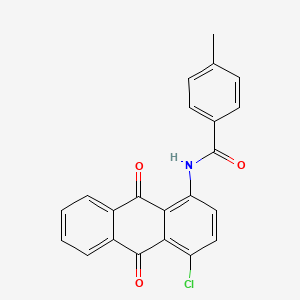![molecular formula C16H11Cl3N4 B11705068 4-(4-chlorophenyl)-N~1~-[(E)-(2,4-dichlorophenyl)methylidene]-1H-imidazole-1,2-diamine](/img/structure/B11705068.png)
4-(4-chlorophenyl)-N~1~-[(E)-(2,4-dichlorophenyl)methylidene]-1H-imidazole-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-N~1~-[(E)-(2,4-dichlorophenyl)methylidene]-1H-imidazole-1,2-diamine is a complex organic compound that belongs to the class of imidazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N~1~-[(E)-(2,4-dichlorophenyl)methylidene]-1H-imidazole-1,2-diamine typically involves a condensation reaction. One common method involves the reaction between 4-chlorobenzophenone and tosyl hydrazide in ethanol. The reaction mixture is heated under reflux for several hours and then allowed to cool gradually to room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-chlorophenyl)-N~1~-[(E)-(2,4-dichlorophenyl)methylidene]-1H-imidazole-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the imidazole ring or the chlorinated phenyl groups.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the imidazole ring, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-(4-chlorophenyl)-N~1~-[(E)-(2,4-dichlorophenyl)methylidene]-1H-imidazole-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorophenyl)-N~1~-[(E)-(2,4-dichlorophenyl)methylidene]-1H-imidazole-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide
- N’-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
4-(4-chlorophenyl)-N~1~-[(E)-(2,4-dichlorophenyl)methylidene]-1H-imidazole-1,2-diamine is unique due to its specific arrangement of chlorinated phenyl groups and the imidazole ring.
Propiedades
Fórmula molecular |
C16H11Cl3N4 |
|---|---|
Peso molecular |
365.6 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-1-[(E)-(2,4-dichlorophenyl)methylideneamino]imidazol-2-amine |
InChI |
InChI=1S/C16H11Cl3N4/c17-12-4-1-10(2-5-12)15-9-23(16(20)22-15)21-8-11-3-6-13(18)7-14(11)19/h1-9H,(H2,20,22)/b21-8+ |
Clave InChI |
DGEXCEJGYPOIEC-ODCIPOBUSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=CN(C(=N2)N)/N=C/C3=C(C=C(C=C3)Cl)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1C2=CN(C(=N2)N)N=CC3=C(C=C(C=C3)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


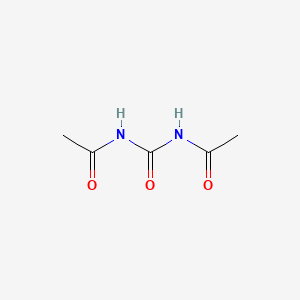
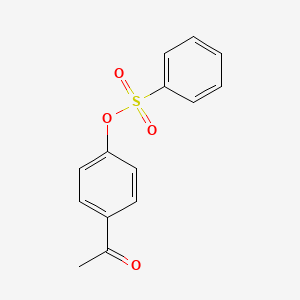
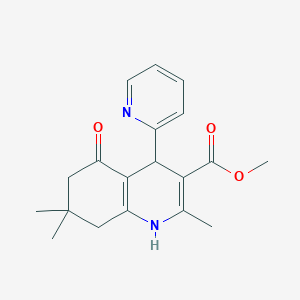
![N-(2-methylphenyl)-1-[4-[(2-methylphenyl)iminomethyl]phenyl]methanimine](/img/structure/B11705003.png)

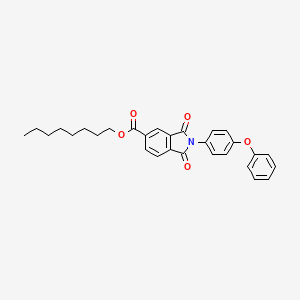
![N-{1-[(3-bromophenyl)amino]-2,2,2-trichloroethyl}-3-methylbutanamide](/img/structure/B11705014.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11705016.png)
![4-heptyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B11705028.png)
![Methyl 2-{[({2,2,2-trichloro-1-[(diphenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B11705030.png)
![N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11705035.png)
![2-{[4-(Dimethylamino)phenyl]imino}benzo[DE]thiochromen-3-one](/img/structure/B11705055.png)
![methyl 4-({N-[(4-methylphenyl)sulfonyl]phenylalanyl}amino)benzoate](/img/structure/B11705061.png)
